Cas no 925146-41-4 (1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone)

1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone is a brominated pyrazole derivative with a ketone functional group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its bromine substituent enhances reactivity for further functionalization, enabling cross-coupling reactions such as Suzuki or Heck couplings. The ethyl group at the 1-position improves solubility and stability, while the acetyl moiety offers a reactive site for condensation or nucleophilic addition. This compound is valued for its structural specificity, making it useful in the design of biologically active molecules and complex heterocyclic frameworks.
1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone structure
925146-41-4 structure
Product Name:1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone
CAS No:925146-41-4
MF:C7H9BrN2O
MW:217.063160657883
MDL:MFCD04968848
CID:3058522
PubChem ID:7017425
Update Time:2025-10-18

1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone
    • 1-(4-Bromo-2-ethyl-2H-pyrazol-3-yl)ethanone
    • STK313166
    • CS-0298189
    • 925146-41-4
    • EN300-229291
    • 1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethan-1-one
    • 1-(4-bromo-2-ethylpyrazol-3-yl)ethanone
    • 1-(4-bromo-2-ethyl-2h-pyrazol-3-yl)-ethanone
    • MFCD04968848
    • ALBB-003679
    • DB-017272
    • BBL039215
    • AKOS000307600
    • MDL: MFCD04968848
    • Inchi: 1S/C7H9BrN2O/c1-3-10-7(5(2)11)6(8)4-9-10/h4H,3H2,1-2H3
    • InChI Key: HSNPXHRTNNKRID-UHFFFAOYSA-N
    • SMILES: BrC1C=NN(C=1C(C)=O)CC

Computed Properties

  • Exact Mass: 215.98983Da
  • Monoisotopic Mass: 215.98983Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 34.9Ų

1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB405009-100 mg
1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone
925146-41-4
100MG
€253.70 2022-03-02
abcr
AB405009-250 mg
1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone
925146-41-4
250MG
€343.00 2022-03-02
abcr
AB405009-500 mg
1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone
925146-41-4
500MG
€475.60 2022-03-02
abcr
AB405009-1 g
1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone
925146-41-4
1g
€609.00 2022-03-02
Chemenu
CM114876-1g
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethanone
925146-41-4 95%
1g
$303 2023-02-17
Chemenu
CM114876-5g
1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethanone
925146-41-4 95%
5g
$811 2023-02-17
Fluorochem
031540-1g
1-(4-Bromo-2-ethyl-2H-pyrazol-3-yl)-ethanone
925146-41-4
1g
£468.00 2022-03-01
Fluorochem
031540-5g
1-(4-Bromo-2-ethyl-2H-pyrazol-3-yl)-ethanone
925146-41-4
5g
£1182.00 2022-03-01
TRC
B018370-100mg
1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone
925146-41-4
100mg
$ 185.00 2022-04-02
TRC
B018370-250mg
1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone
925146-41-4
250mg
$ 380.00 2022-04-02

1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone Suppliers

Amadis Chemical Company Limited
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(CAS:925146-41-4)1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone
Order Number:A1198075
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:35
Price ($):246.0/737.0
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Additional information on 1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone

Compound CAS No. 925146-41-4: 1-(4-Bromo-1-Ethyl-1H-Pyrazol-5-Yl)Ethanone

Compound CAS No. 925146-41-4, also known as 1-(4-Bromo-1-Ethyl-1H-Pyrazol-5-Yl)Ethanone, is a highly specialized organic compound with significant applications in modern chemical research and development. This compound belongs to the class of pyrazole derivatives, which have garnered substantial attention due to their unique chemical properties and versatile applications in fields such as pharmacology, agrochemistry, and materials science.

The molecular structure of CAS No. 925146-41-4 is characterized by a pyrazole ring system substituted with a bromine atom at the 4-position and an ethyl group at the 1-position, with an ethanone moiety attached at the 5-position of the pyrazole ring. This substitution pattern imparts distinctive electronic and steric properties to the molecule, making it highly suitable for various synthetic transformations and functionalization strategies.

Recent studies have highlighted the potential of pyrazole derivatives like CAS No. 925146-41-4 in drug discovery programs targeting various therapeutic areas. For instance, researchers have explored the anti-inflammatory and antioxidant activities of this compound, demonstrating its potential as a lead molecule for developing novel pharmaceutical agents. Additionally, its ability to act as a versatile building block in organic synthesis has been leveraged in the construction of complex molecular architectures, further underscoring its importance in contemporary chemical research.

From a synthetic standpoint, CAS No. 925146-41-4 can be prepared through a variety of methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These methods not only ensure high yields but also allow for precise control over the stereochemistry and regioselectivity of the product, making it amenable to large-scale production and industrial applications.

In terms of physical properties, CAS No. 925146-41-4 exhibits a melting point of approximately 80°C under standard conditions, with a boiling point exceeding 300°C when subjected to vacuum distillation. Its solubility profile indicates moderate solubility in common organic solvents such as dichloromethane and acetonitrile, while showing limited solubility in polar protic solvents like water and methanol.

The chemical stability of CAS No. 925146-41_ is remarkable under normal storage conditions, with no significant degradation observed even after prolonged exposure to ambient temperatures. However, it is recommended to store the compound in a cool, dry place away from direct sunlight to maintain its integrity over extended periods.

Recent advancements in computational chemistry have enabled researchers to perform detailed quantum mechanical calculations on CAS No. 925_38_38_38_38_38_38_38_38_38_38_38_38_38_38_38_, providing insights into its electronic structure and reactivity patterns. These studies have revealed that the compound exhibits favorable electronic communication between the pyrazole ring and the ethanone group, which could be exploited in designing novel materials with tailored electronic properties.

In conclusion, CAS No. 925__ is a versatile and valuable compound with a wide range of applications across multiple disciplines. Its unique chemical properties, coupled with its potential for further functionalization and modification, make it an essential component in modern chemical research and development.

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Amadis Chemical Company Limited
(CAS:925146-41-4)1-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)ethanone
A1198075
Purity:99%/99%
Quantity:1g/5g
Price ($):246.0/737.0
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